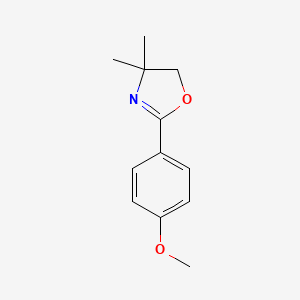

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVCWVGSZXODRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201583 | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53416-46-9 | |

| Record name | 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53416-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This heterocyclic compound, belonging to the oxazoline class, is of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical properties, spectral characteristics, and outlines a probable synthetic route based on established methodologies for analogous structures. While specific biological activity data for this compound is limited, the broader therapeutic potential of the oxazoline scaffold is discussed, highlighting its relevance in drug discovery and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Introduction

This compound, also known as 2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazoline, is a substituted heterocyclic compound. The oxazoline ring system is a prevalent structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-methoxyphenyl group and the gem-dimethyl substitution on the oxazoline ring are expected to influence its steric and electronic properties, and consequently its reactivity and biological profile. This guide aims to provide a detailed technical resource for researchers working with or interested in this specific molecule.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central 4,5-dihydro-1,3-oxazole (oxazoline) ring. A 4-methoxyphenyl group is attached at the 2-position, and two methyl groups are substituted at the 4-position.

Systematic IUPAC Name: this compound

| Identifier | Value |

| CAS Number | 53416-46-9[1] |

| Molecular Formula | C₁₂H₁₅NO₂[1] |

| Molecular Weight | 205.25 g/mol [1] |

| InChI | InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3[1] |

| InChIKey | HQVCWVGSZXODRW-UHFFFAOYSA-N[1] |

| SMILES | CC1(C)OC(N1)=C2C=C(OC)C=C2[1] |

| Synonyms | 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole, 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below is a combination of predicted and available experimental values.

| Property | Value | Source |

| Density | 1.08 g/cm³ (Predicted) | [2] |

| Boiling Point | 302.9 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 112.6 °C (Predicted) | [2] |

| Refractive Index | 1.531 (Predicted) | [2] |

| Topological Polar Surface Area | 30.8 Ų | PubChem |

| XLogP3-AA | 2.6 | PubChem |

| Melting Point | 71-74 °C (for the ortho isomer)[3] | Sigma-Aldrich[3] |

Note: The melting point is for the isomeric compound 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline and is provided as an estimate.

Synthesis

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature, a reliable synthetic route can be inferred from the reported synthesis of its positional isomer, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole[4]. The most common and effective method for the synthesis of 2-aryl-2-oxazolines is the cyclization of an N-(2-hydroxyalkyl)benzamide, which can be formed from the corresponding benzoyl chloride and an amino alcohol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol. The initial reaction forms the intermediate N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide, which then undergoes cyclodehydration to yield the target oxazoline.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired para-isomer with high efficiency[4].

Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide

-

To a stirred solution of 2-amino-2-methyl-1-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclodehydration to this compound

-

To a solution of the N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide intermediate (1.0 equivalent) in DCM at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Properties

Detailed experimental spectral data for the target compound is scarce. The following sections provide available and expected spectral characteristics.

Mass Spectrometry

A GC-MS spectrum for 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is available and provides key structural confirmation[5].

| Ion (m/z) | Relative Intensity | Assignment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 190 | Moderate | [M - CH₃]⁺ |

| 135 | High | [4-MeOC₆H₄C≡O]⁺ |

| 107 | Moderate | [4-MeOC₆H₄]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and data from similar compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are predicted in CDCl₃.

¹H NMR:

-

δ 7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the oxazoline ring.

-

δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the oxazoline ring.

-

δ 4.1 ppm (s, 2H): Methylene protons (-CH₂-) of the oxazoline ring.

-

δ 3.8 ppm (s, 3H): Methoxyphenyl protons (-OCH₃).

-

δ 1.4 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂).

¹³C NMR:

-

δ 164 ppm: Imine carbon (C=N) of the oxazoline ring.

-

δ 162 ppm: Aromatic carbon attached to the methoxy group.

-

δ 130 ppm: Aromatic carbons ortho to the oxazoline ring.

-

δ 125 ppm: Quaternary aromatic carbon attached to the oxazoline ring.

-

δ 114 ppm: Aromatic carbons meta to the oxazoline ring.

-

δ 79 ppm: Methylene carbon (-CH₂-) of the oxazoline ring.

-

δ 67 ppm: Quaternary carbon (-C(CH₃)₂) of the oxazoline ring.

-

δ 55 ppm: Methoxy carbon (-OCH₃).

-

δ 28 ppm: Gem-dimethyl carbons (-C(CH₃)₂).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch |

| ~1650 | Strong | C=N stretch (oxazoline ring) |

| ~1610, 1510 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₃ stretch (asymmetric) |

| ~1170 | Strong | C-O-C stretch (oxazoline ring) |

| ~1030 | Strong | Aryl-O-CH₃ stretch (symmetric) |

Biological Activity and Applications

While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of oxazoline-containing compounds has garnered significant attention in medicinal chemistry.

Oxazoline derivatives have been reported to possess a wide array of pharmacological activities, including:

-

Anticancer: Some oxazole and oxazoline derivatives have shown potent antiproliferative activity against various cancer cell lines.

-

Anti-inflammatory: The oxazoline scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Certain substituted oxazolines have demonstrated antibacterial and antifungal properties.

The subject molecule, with its specific substitution pattern, represents a lead compound for further investigation into these therapeutic areas. The 4-methoxyphenyl moiety is a common feature in many biologically active compounds, and its combination with the 4,4-dimethyl-2-oxazoline core could lead to novel pharmacological profiles.

In organic synthesis, 2-aryl-oxazolines are valuable intermediates. The oxazoline group can act as a directing group for ortho-metalation, allowing for further functionalization of the aromatic ring. It can also serve as a protecting group for carboxylic acids.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the title compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for applications in both medicinal chemistry and organic synthesis. This technical guide has provided a consolidated source of information on its structure, properties, and a detailed, albeit adapted, synthetic protocol. While direct experimental data for this specific molecule is limited, the information compiled from its isomers and related compounds provides a strong foundation for future research. Further investigation into its biological activities is warranted to explore its full therapeutic potential. The provided experimental workflows and predictive spectral data serve as a valuable resource for scientists and researchers in the field of drug development and chemical synthesis.

References

- 1. 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | C12H15NO2 | CID 359337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:53416-46-9 | this compound | Chemsrc [chemsrc.com]

- 3. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Due to a scarcity of publicly available data for this specific molecule, this guide leverages information on closely related analogs and general principles of organic chemistry to present a predictive and comparative analysis. The document includes tabulated summaries of key physical and spectral data, detailed experimental protocols for synthesis and characterization, and visualizations of relevant chemical and experimental workflows. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar oxazoline compounds in medicinal chemistry and materials science.

Introduction

The oxazoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The substituent at the 2-position of the oxazoline ring plays a crucial role in defining the molecule's steric and electronic properties, and consequently its biological activity. The 4,4-dimethyl substitution provides steric bulk and locks the conformation of the dihydro-oxazole ring. The 4-methoxyphenyl group at the 2-position is a common feature in many pharmacologically active molecules, known to participate in various receptor-ligand interactions. This guide focuses on the specific compound this compound, providing a detailed examination of its chemical and physical characteristics.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties. Data for the isomeric 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is included for comparison where available.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | PubChem |

| CAS Number | 53416-46-9 | PubChem |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 205.25 g/mol | PubChem[1] |

| Melting Point | Not available. (Isomer: 136.85 °C) | Data for 2-(2-methoxyphenyl) isomer[2] |

| Boiling Point | Not available | - |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Topological Polar Surface Area | 30.8 Ų | PubChem (Computed)[1] |

Spectral Data

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to OMe) | ~6.9 | Doublet |

| Aromatic (meta to OMe) | ~7.9 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylene (-CH₂-) | ~4.1 | Singlet |

| Methyl (-CH₃) | ~1.3 | Singlet |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary (C=N) | ~160-165 |

| Aromatic (C-OMe) | ~160 |

| Aromatic (CH) | ~114-130 |

| Aromatic (C-C=N) | ~125 |

| Quaternary (C(CH₃)₂) | ~67 |

| Methylene (-CH₂-) | ~79 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | ~28 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic and aromatic) |

| ~1650 | C=N stretching of the oxazoline ring |

| ~1610, 1510 | C=C stretching of the aromatic ring |

| ~1250 | C-O-C stretching (asymmetric, aryl ether) |

| ~1030 | C-O-C stretching (symmetric, aryl ether) |

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry would likely involve the cleavage of the oxazoline ring and the loss of small neutral molecules. The molecular ion peak [M]⁺ would be expected at m/z = 205.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from the synthesis of the isomeric 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.[2]

Reaction:

Procedure:

-

To a solution of 4-methoxybenzonitrile (1 equivalent) in toluene, add 2-amino-2-methyl-1-propanol (1.1 equivalents).

-

Add a catalytic amount of zinc chloride (ZnCl₂, ~5 mol%).

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Protocols

Melting Point Determination:

-

Place a small amount of the purified, dry crystalline solid into a capillary tube.[3][4]

-

Compact the sample by gently tapping the sealed end of the tube on a hard surface.[5]

-

Place the capillary tube in a melting point apparatus.[3]

-

Heat the sample at a rate of approximately 2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[3]

Solubility Determination:

-

To a series of test tubes, add approximately 10 mg of the compound.[6]

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).[7][8]

-

Agitate the mixtures and observe for complete dissolution.[6]

-

Qualitatively describe the solubility as soluble, partially soluble, or insoluble for each solvent.

Potential Applications and Logical Workflows

While specific biological activities for this compound are not documented, oxazoline derivatives are known to exhibit a range of pharmacological effects. A logical workflow for the initial screening of this compound is proposed below.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive oxazolines. This technical guide has compiled the available and predicted physicochemical and spectral data to serve as a valuable resource for researchers. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development.

References

- 1. 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | C12H15NO2 | CID 359337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

CAS Number: 53416-46-9

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a heterocyclic compound of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound, also known as 2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazoline, is a stable organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |

| Appearance | White amorphous solid (recrystallized) |

| Boiling Point | 302.9 °C at 760 mmHg |

| Density | 1.08 g/cm³ |

| Flash Point | 112.6 °C |

| Refractive Index | 1.531 |

| LogP | 1.68620 |

Spectroscopic Data Summary

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals for the aromatic protons of the methoxyphenyl group (typically two doublets in the range of δ 6.8-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), a singlet for the methylene protons of the oxazoline ring, and a singlet for the two methyl groups. |

| ¹³C NMR | Expected signals for the aromatic carbons, the methoxy carbon, the quaternary carbon of the oxazoline ring, the methylene carbon of the oxazoline ring, and the methyl carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for C=N stretching of the oxazoline ring, C-O-C stretching of the ether and the oxazoline ring, and aromatic C-H stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 205, corresponding to the molecular weight of the compound. |

Experimental Protocols: Synthesis of this compound

The synthesis of 2-aryl-4,4-dimethyl-4,5-dihydro-1,3-oxazoles can be achieved through several established methods. A common and effective approach is the reaction of a substituted benzonitrile with 2-amino-2-methyl-1-propanol. An alternative route involves the reaction of a substituted benzyl chloride with the same amino alcohol[1]. The following protocol is an adaptation of a known procedure for a similar isomer[1].

Reaction Scheme:

General reaction scheme for the synthesis.

Materials:

-

4-Methoxybenzonitrile

-

2-Amino-2-methyl-1-propanol

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Lewis acid catalyst (e.g., ZnCl₂) or a dehydrating agent

-

Ethyl acetate (for recrystallization)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 4-methoxybenzonitrile (1 equivalent) in anhydrous dichloromethane, add 2-amino-2-methyl-1-propanol (1.1 equivalents).

-

Catalysis: If using a catalyst like ZnCl₂, add it to the reaction mixture. Alternatively, if the reaction is a direct condensation, a dehydrating agent might be employed.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

Applications in Drug Development and Asymmetric Synthesis

Oxazoline derivatives, such as the title compound, are pivotal in modern organic synthesis, particularly as chiral auxiliaries. In drug development, achieving high stereochemical purity is often crucial for therapeutic efficacy and safety. Chiral auxiliaries are employed to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule.

The general workflow for using a 2-aryl-oxazoline as a chiral auxiliary in an asymmetric alkylation reaction is depicted below. This process is fundamental in creating stereocenters with high fidelity, a common requirement in the synthesis of complex pharmaceutical agents.

Workflow for asymmetric alkylation using a chiral oxazoline auxiliary.

The methoxyphenyl group in this compound can influence the electronic properties of the oxazoline ring and may play a role in directing the stereochemical outcome of reactions where it is used as a ligand or chiral auxiliary.

Conclusion

This compound is a valuable compound in synthetic organic chemistry. Its synthesis is achievable through established methods, and its structure lends itself to applications in asymmetric synthesis, a cornerstone of modern drug discovery and development. This guide provides essential technical information to aid researchers and scientists in utilizing this compound in their work. Further research into the specific applications and biological activities of this and related oxazolines is a promising area of investigation.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound, belonging to the 2-aryl-2-oxazoline class of compounds, is a valuable synthetic intermediate. The oxazoline ring serves as a versatile functional group, acting as a chiral auxiliary in asymmetric synthesis, a protecting group for carboxylic acids, and a key structural motif in various biologically active molecules. The presence of the 4-methoxyphenyl substituent offers opportunities for further functionalization and modulation of the molecule's physicochemical properties. This guide outlines the most common and effective methods for the preparation of this target molecule.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two well-established routes:

-

Direct Condensation of a Nitrile with an Amino Alcohol: This is a highly efficient one-pot method involving the reaction of 4-methoxybenzonitrile with 2-amino-2-methyl-1-propanol. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the nitrile group towards nucleophilic attack by the amino alcohol.

-

Cyclodehydration of an N-Acylamino Alcohol: This two-step pathway first involves the formation of an amide intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide, by reacting 4-methoxybenzoyl chloride with 2-amino-2-methyl-1-propanol. The subsequent intramolecular cyclization and dehydration of this intermediate, often promoted by reagents like thionyl chloride or triflic acid, yields the desired oxazoline.

The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.

Experimental Protocols

Pathway 1: From 4-Methoxybenzonitrile and 2-Amino-2-methyl-1-propanol

This protocol is adapted from the general procedure for the synthesis of 2-oxazolines from nitriles and amino alcohols.

Experimental Workflow:

Caption: Synthesis of the target oxazoline via nitrile condensation.

Procedure:

-

To a stirred solution of 4-methoxybenzonitrile (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) in chlorobenzene, a catalytic amount of anhydrous zinc chloride (0.1 eq) is added.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Pathway 2: From 4-Methoxybenzoyl Chloride and 2-Amino-2-methyl-1-propanol

This protocol outlines the two-step synthesis involving the formation and subsequent cyclization of an amide intermediate.

Experimental Workflow:

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the compound's identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | PubChem |

| Molecular Formula | C12H15NO2 | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 53416-46-9 | PubChem |

| Canonical SMILES | CC1(COC(=N1)C2=CC=C(C=C2)OC)C | PubChem |

| Melting Point | Not available in searched literature. | - |

| Boiling Point | Not available in searched literature. | - |

| 1H NMR Shifts | Not available in searched literature. | - |

| 13C NMR Shifts | Not available in searched literature. | - |

Synthesis and Purification

Proposed Synthetic Protocol

This protocol is adapted from a known procedure for a similar compound and is expected to yield the desired product.[1]

Reaction Scheme:

4-Methoxybenzoyl chloride + 2-Amino-2-methyl-1-propanol → this compound

Materials and Reagents:

-

4-Methoxybenzoyl chloride

-

2-Amino-2-methyl-1-propanol

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate for recrystallization or silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure compound.[1]

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and Signaling Pathways

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2][3] Numerous studies have highlighted their potential as anti-inflammatory, anticancer, antimicrobial, and antifungal agents.[2][3]

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer properties of many heterocyclic compounds, including oxazole derivatives, are often attributed to their interaction with key signaling pathways involved in cellular inflammation and proliferation. Two of the most prominent pathways are the Cyclooxygenase (COX) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

-

Cyclooxygenase (COX) Inhibition: Some oxazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[4] Inhibition of COX-2 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

-

NF-κB Signaling Modulation: The NF-κB signaling pathway plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[5][6] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several small molecules containing heterocyclic scaffolds have been shown to inhibit the activation of NF-κB.[7]

Given the structural features of this compound, it is plausible that this compound may exhibit inhibitory activity against key components of the NF-κB signaling pathway.

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of the target compound.

Hypothetical Inhibition of the NF-κB Signaling Pathway

Caption: A diagram illustrating the potential inhibitory action on the NF-κB pathway.

References

- 1. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [mdpi.com]

Spectroscopic and Synthetic Insights into 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally validated ¹H and ¹³C NMR data for 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9) is not available in the public domain literature. However, to facilitate spectroscopic analysis and comparison, data for the structurally similar ortho-isomer, 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, is presented below. It is crucial to note that the substitution pattern on the phenyl ring will influence the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Data for 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70-7.25 | m | 4H | Aromatic-H |

| 4.08 | s | 2H | -CH₂- (oxazoline ring) |

| 3.85 | s | 3H | -OCH₃ |

| 1.35 | s | 6H | -C(CH₃)₂ |

Table 2: ¹³C NMR Data for 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=N (oxazoline ring) |

| 157.5 | Aromatic C-O |

| 131.5, 129.0, 120.5, 111.5 | Aromatic C-H |

| 121.0 | Aromatic C-C |

| 79.0 | -O-CH₂- (oxazoline ring) |

| 67.0 | -C(CH₃)₂ (oxazoline ring) |

| 55.5 | -OCH₃ |

| 28.5 | -C(CH₃)₂ |

Experimental Protocols

The following outlines a general experimental procedure for the acquisition of NMR data for oxazoline compounds, based on common laboratory practices.

NMR Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer operating at 400 MHz and 101 MHz, respectively. The sample would be prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), which also serves as the internal standard (¹H δ 7.26 ppm; ¹³C δ 77.16 ppm).

-

¹H NMR Spectroscopy: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Spectroscopy: The spectrum would be acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data processing would be performed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines

The synthesis of this compound typically involves the condensation reaction between a carboxylic acid derivative and an amino alcohol. A general synthetic workflow is depicted below.

An In-Depth Technical Guide to Oxaprozin: An Oxazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds, is a well-established therapeutic agent for managing the symptoms of osteoarthritis and rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of Oxaprozin, with a focus on its chemical identity, mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its characterization. Detailed quantitative data are presented in structured tables for clarity and ease of comparison, and key biological and experimental pathways are visualized using diagrams.

Chemical Identity and Synonyms

Oxaprozin is a diaryl-substituted oxazole derivative. Its systematic IUPAC name is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.[1] The compound is also known by a variety of synonyms, which are listed in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid[1] |

| CAS Number | 21256-18-8[1] |

| Molecular Formula | C18H15NO3[1] |

| Molecular Weight | 293.32 g/mol [3] |

| Synonyms | Oxaprozinum, Daypro, Duraprox, Alvo, Deflam, 4,5-Diphenyl-2-oxazolepropanoic acid[1][4] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of Oxaprozin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] By blocking the activity of COX enzymes, Oxaprozin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[7][8]

Signaling Pathway: Arachidonic Acid Cascade

The inflammatory response is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes to produce prostaglandin H2 (PGH2), which is a precursor to other pro-inflammatory prostaglandins.[7] Oxaprozin intervenes at this critical step.

Quantitative Pharmacological Data

The inhibitory activity of Oxaprozin against COX-1 and COX-2 has been quantified in various studies. The table below summarizes key pharmacokinetic parameters of Oxaprozin.

| Parameter | Value | Reference |

| Bioavailability | 95% | [2] |

| Protein Binding | >99% (primarily to albumin) | [2][8] |

| Elimination Half-Life | 40-50 hours | [8] |

| Time to Peak Plasma Concentration | 2 to 6 hours | [9] |

| Metabolism | Hepatic (Oxidation and Glucuronidation) | [2][10] |

| Excretion | Urine (65%) and Feces (35%) | [8] |

Experimental Protocols

Synthesis of Oxaprozin

A common synthetic route for Oxaprozin involves a two-step process starting from benzoin and succinic anhydride.[11]

-

Condensation: Benzoin is condensed with succinic anhydride in the presence of a base (e.g., pyridine) with heating to form benzoin hemisuccinate.[11][12]

-

Cyclization: The resulting intermediate is then cyclized with ammonium acetate in refluxing acetic acid to yield Oxaprozin.[11]

In Vitro COX Inhibition Assay

The inhibitory potency of Oxaprozin against COX-1 and COX-2 can be determined using a cellular or enzymatic assay. A common method involves measuring the production of prostaglandins in a cell-based assay.

Objective: To determine the IC50 value of Oxaprozin for the inhibition of COX-1 and COX-2.

Materials:

-

Human whole blood (for COX-1) or lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) (for COX-2).

-

Oxaprozin stock solution.

-

Arachidonic acid.

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

Procedure:

-

Cell Preparation: Prepare cell suspensions for COX-1 and COX-2 assays.

-

Compound Incubation: Pre-incubate the cells with various concentrations of Oxaprozin for a specified time.

-

Stimulation: Add arachidonic acid to initiate the enzymatic reaction. For the COX-2 assay, cells are pre-stimulated with LPS.

-

Reaction Termination: Stop the reaction after a defined incubation period.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using an EIA kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Oxaprozin concentration and determine the IC50 value.

Conclusion

Oxaprozin is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX enzymes. Its long pharmacokinetic half-life allows for once-daily dosing, providing a significant clinical advantage. The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological evaluation of Oxaprozin and similar oxazole derivatives. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxaprozin - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Oxaprozine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 6. What is Oxaprozin used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. google.com [google.com]

- 9. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxaprozin [chemeurope.com]

- 11. Synthesis of Oxaprozin - Chempedia - LookChem [lookchem.com]

- 12. CN102552464B - Oxaprozin and preparation technology thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Properties of 2-Aryl-4,5-dihydro-1,3-oxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-aryl-4,5-dihydro-1,3-oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document compiles and presents key spectroscopic data, detailed experimental protocols for their characterization, and a logical workflow for their synthesis and analysis.

Introduction

2-Aryl-4,5-dihydro-1,3-oxazoles, commonly known as 2-aryl-2-oxazolines, are five-membered heterocyclic compounds featuring a phenyl group at the 2-position. The oxazoline ring is a privileged scaffold in asymmetric catalysis, where it serves as a chiral ligand, and is found in various biologically active molecules.[1] The electronic and steric properties of the aryl substituent can significantly influence the chemical and biological characteristics of these compounds. Therefore, a thorough spectroscopic characterization is crucial for structure elucidation, purity assessment, and understanding structure-activity relationships. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of 2-Aryl-4,5-dihydro-1,3-oxazoles

The spectroscopic data for 2-aryl-4,5-dihydro-1,3-oxazoles are characteristic and allow for unambiguous identification. The electronic nature of the substituent on the 2-aryl ring subtly influences the chemical shifts of the oxazoline ring protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectra of 2-aryl-4,5-dihydro-1,3-oxazoles are typically characterized by two multiplets in the aliphatic region corresponding to the diastereotopic methylene protons of the oxazoline ring and a set of signals in the aromatic region. The protons at C4 and C5 of the oxazoline ring usually appear as two triplets.

Table 1: ¹H NMR Spectroscopic Data for Selected 2-Aryl-4,5-dihydro-1,3-oxazoles in CDCl₃

| 2-Aryl Substituent | H-4 (δ, ppm) | H-5 (δ, ppm) | Ar-H (δ, ppm) |

| 2-Phenyl | ~4.45 (t) | ~4.05 (t) | 7.95-7.45 (m) |

| 2-(2-Trifluoroethoxyphenyl) | - | - | - |

| 2-Phenyl-2-oxazolin-5-one | 4.38 (s, 1H) | - | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H)[2] |

Note: Data for 2-Phenyl-2-oxazolin-5-one is included for comparative purposes, highlighting the change in the H-4 signal.

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbon of the C=N bond (C2) resonates in the downfield region, typically around 160-165 ppm. The methylene carbons of the oxazoline ring (C4 and C5) appear in the aliphatic region. The chemical shifts of the aromatic carbons are dependent on the nature of the substituent on the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for Selected 2-Aryl-4,5-dihydro-1,3-oxazoles in CDCl₃

| 2-Aryl Substituent | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Aromatic C (δ, ppm) |

| 2-Phenyl | ~164.0 | ~68.0 | ~55.0 | 131.0, 128.5, 128.0, 127.5 |

| 2-(2-Trifluoroethoxyphenyl) | - | - | - | - |

| 2-Phenyl-2-oxazolin-5-one | 163.4 | 54.9 | - | 175.9, 132.7, 128.8, 127.7, 125.8[2] |

Note: Data for 2-Phenyl-2-oxazolin-5-one is included for comparison.

Infrared (IR) Spectroscopy

The IR spectra of 2-aryl-4,5-dihydro-1,3-oxazoles are distinguished by a strong absorption band corresponding to the C=N stretching vibration of the oxazoline ring. This band typically appears in the region of 1640-1680 cm⁻¹. Other characteristic bands include C-O-C stretching vibrations and the aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=N Stretch (oxazoline) | 1640 - 1680 | Strong |

| C-O-C Stretch | 1200 - 1250 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Under mass spectrometric analysis, 2-aryl-4,5-dihydro-1,3-oxazoles typically show a prominent molecular ion peak (M⁺). The fragmentation pattern is often characterized by the cleavage of the oxazoline ring. Common fragmentation pathways can involve the loss of small neutral molecules.

Experimental Protocols

The synthesis and spectroscopic characterization of 2-aryl-4,5-dihydro-1,3-oxazoles follow well-established procedures.

General Synthesis of 2-Aryl-4,5-dihydro-1,3-oxazoles

A common and efficient method for the synthesis of 2-aryl-2-oxazolines involves the cyclization of a corresponding N-(2-hydroxyethyl)benzamide precursor.

Procedure:

-

Amide Formation: An aryl acid chloride is reacted with 2-aminoethanol in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C to room temperature to yield the N-(2-hydroxyethyl)benzamide intermediate.

-

Cyclization: The intermediate amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or triflic anhydride, to induce cyclization to the 2-aryl-4,5-dihydro-1,3-oxazole. The reaction is typically carried out in a chlorinated solvent at reflux.

-

Work-up and Purification: The reaction mixture is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a Bruker or Varian spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

-

Instrumentation: Spectra are recorded on an FTIR spectrometer (e.g., PerkinElmer, Shimadzu) over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

-

Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of 2-aryl-4,5-dihydro-1,3-oxazoles can be visualized as a logical sequence of steps, from starting materials to the final characterized product.

Caption: General workflow for the synthesis and characterization of 2-aryl-4,5-dihydro-1,3-oxazoles.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-aryl-4,5-dihydro-1,3-oxazoles. For more specific data on novel derivatives, consulting the primary scientific literature is recommended.

References

The Rising Therapeutic Potential of Methoxyphenyl Oxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. When substituted with a methoxyphenyl group, these compounds exhibit significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of methoxyphenyl oxazole derivatives. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying mechanisms of action through signaling pathway and workflow diagrams. The primary focus is on their well-documented anticancer properties, particularly as potent tubulin polymerization inhibitors, with additional sections covering their antimicrobial and anti-inflammatory activities.

Anticancer Activity of Methoxyphenyl Oxazole Compounds

Methoxyphenyl oxazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of human cancer cell lines. A significant body of research has focused on their role as antimitotic agents that disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.

Quantitative Analysis of Antiproliferative Activity

The in vitro antiproliferative activity of various methoxyphenyl oxazole compounds has been extensively evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 4g (2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole) | Jurkat (Leukemia) | 0.35 - 4.6 | [1] |

| SEM (Leukemia) | 0.35 - 4.6 | [1] | |

| RS4;11 (Leukemia) | 0.35 - 4.6 | [1] | |

| HT-29 (Colon) | 0.35 - 4.6 | [1] | |

| A549 (Lung) | 0.35 - 4.6 | [1] | |

| HeLa (Cervical) | 0.35 - 4.6 | [1] | |

| MCF-7 (Breast) | 0.35 - 4.6 | [1] | |

| 4i (2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole) | Jurkat (Leukemia) | 0.5 - 20.2 | [1] |

| SEM (Leukemia) | 0.5 - 20.2 | [1] | |

| RS4;11 (Leukemia) | 0.5 - 20.2 | [1] | |

| HT-29 (Colon) | 0.5 - 20.2 | [1] | |

| A549 (Lung) | 0.5 - 20.2 | [1] | |

| HeLa (Cervical) | 0.5 - 20.2 | [1] | |

| MCF-7 (Breast) | 0.5 - 20.2 | [1] | |

| 4a (2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(2'-naphthyl)oxazole) | Various | 0.5 - 73.2 | [1] |

| 3d (R1 = naphth-2-yl) | Various | 33 - 702 | [1] |

| 4r (7-trimethoxyphenylbenzo[d]oxazole with indol-5-yl side-chain) | U251 (Glioma) | 300 ± 50 | |

| A549 (Lung) | ~39.5 (average) | ||

| H460 (Lung) | ~39.5 (average) |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which many methoxyphenyl oxazoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.[3][4] Certain methoxyphenyl oxazole derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[1][5] This leads to the depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell death.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl oxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules.[8]

Protocol:

-

Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.

-

Reaction Mixture: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Compound Addition: Add the methoxyphenyl oxazole compound (or vehicle control) to the reaction mixture.

-

Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate.

-

Monitor Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a spectrophotometer.[9] The increase in absorbance corresponds to the formation of microtubules.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the methoxyphenyl oxazole compound for a specified time.

-

Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol.[10]

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[10] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The resulting data is plotted as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.[1][2]

Protocol:

-

Cell Treatment: Treat cells with the methoxyphenyl oxazole compound.

-

Harvest and Wash: Harvest the cells and wash them with cold PBS.[11]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.[2]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to exposed PS on apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membranes. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[11]

Antimicrobial and Antifungal Activity

The oxazole ring is a common scaffold in compounds with antimicrobial properties.[12] Methoxyphenyl oxazole derivatives have also been investigated for their potential as antibacterial and antifungal agents.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 3c, 3f, 3h (imidazole derivatives) | S. aureus, E. coli, C. albicans | 15.62 | [13] |

| 1d, 1e, 3a, 4a, 6i, 6j (oxazole derivatives) | C. albicans 128 | 14 | [14] |

| Benzo(d)oxazole-4,7-dione derivatives | C. albicans, A. niger | 0.8 | |

| 3a, 3h (Chalcone derivatives) | C. albicans | - | [15] |

| 3e (Chalcone derivative) | E. coli, S. aureus | - | [15] |

Note: A direct comparison of MIC values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial dilutions of the methoxyphenyl oxazole compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Anti-inflammatory Activity

Oxazole derivatives have been reported to possess anti-inflammatory properties.[16] This activity is often evaluated using in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[17]

Protocol:

-

Animal Grouping: Divide rats into control, standard, and test groups.

-

Compound Administration: Administer the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or the methoxyphenyl oxazole compound to the respective groups.[16]

-

Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Conclusion and Future Perspectives

Methoxyphenyl oxazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer activity, primarily through the inhibition of tubulin polymerization, is well-documented and supported by quantitative data. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these compounds. While their antimicrobial and anti-inflammatory activities are also of interest, further research is needed to fully elucidate their potential in these areas. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety profiles. The development of novel methoxyphenyl oxazole derivatives could lead to the discovery of new and effective treatments for a range of diseases.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. atcc.org [atcc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. jocpr.com [jocpr.com]

- 16. jddtonline.info [jddtonline.info]

- 17. jddtonline.info [jddtonline.info]

Oxazolines as Chiral Auxiliaries: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral oxazolines are a versatile and powerful class of chiral auxiliaries extensively employed in asymmetric synthesis. Their utility stems from their facile preparation from readily available chiral amino alcohols, their ability to effectively control the stereochemical outcome of a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, and the relative ease of their subsequent removal to reveal the desired chiral products.[1][2] This technical guide provides an in-depth overview of the synthesis, application, and removal of chiral oxazolines in asymmetric synthesis, complete with experimental protocols and comparative data to aid researchers in their practical application.

The core principle behind the use of a chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. This creates a chiral environment that directs the approach of a reagent from a specific face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target molecule. Oxazolines excel in this role due to the stereocenter positioned adjacent to the coordinating nitrogen atom, which effectively influences the stereoselectivity of reactions at a metal center or directs the approach of incoming reagents.

Synthesis of Chiral Oxazolines

Chiral oxazolines are most commonly synthesized from chiral β-amino alcohols, which are often derived from readily available and inexpensive amino acids.[1] The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid or its derivative.

A variety of methods have been developed for the synthesis of 2-substituted oxazolines. These include reactions of amino alcohols with:

-

Nitriles: This method often requires a catalyst, such as a copper-N-heterocyclic carbene (NHC) complex, to proceed under milder conditions.[3]

-

Aldehydes: Aldehydes can be converted to 2-substituted oxazolines in a one-pot reaction with an amino alcohol and an oxidizing agent like N-bromosuccinimide.[3] Another approach involves the use of sodium bromate and sodium bisulfite, where in situ generated hypobromous acid acts as the dehydrogenating agent for the initially formed oxazolidine.[4]

-

Carboxylic Acids: Direct condensation with carboxylic acids can be promoted by dehydrating agents. A convenient one-pot synthesis utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[5]

-

Amides via Imidates: Hindered nitriles, such as those with ortho-substituents, can be challenging to convert to oxazolines directly. An alternative is the conversion of the corresponding amide to an imidate, which then reacts with the amino alcohol.[6]

General Experimental Protocol: Synthesis of a 2-Aryl-Oxazoline from an Aryl Nitrile and a Chiral Amino Alcohol[7]

This microwave-assisted protocol offers a rapid and efficient route to chiral oxazolines.

Materials:

-

Aryl nitrile (1.0 mmol)

-

Chiral β-amino alcohol (1.2 mmol)

-

Heterogeneous catalyst (e.g., a recoverable solid acid or base)

-

Solvent (e.g., concentrated solution or solvent-free)

Procedure:

-

Combine the aryl nitrile, chiral β-amino alcohol, and the heterogeneous catalyst in a microwave-safe reaction vessel.

-

If using a solvent, add a minimal amount to create a concentrated solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature and time (optimization may be required, e.g., 120 °C for 30 minutes).

-

After cooling, filter the reaction mixture to recover the catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure chiral oxazoline.

Applications in Asymmetric Synthesis

Chiral oxazolines have proven to be effective in a multitude of asymmetric transformations. The steric hindrance provided by the substituent on the chiral center of the oxazoline ring directs the approach of electrophiles or nucleophiles, leading to high levels of diastereoselectivity.

Asymmetric Alkylation

The Meyers asymmetric synthesis of α-substituted carboxylic acids, aldehydes, and ketones is a classic application of chiral oxazolines.[2][7] The process involves the deprotonation of a 2-alkyloxazoline to form a chiral aza-enolate, which then reacts with an electrophile. The bulky substituent on the oxazoline ring effectively shields one face of the enolate, directing the alkylation to the opposite face.

Table 1: Diastereoselective Alkylation of Chiral Oxazolines

| Oxazoline Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Excess (de, %) | Reference |

| (4S,5S)-4-Methoxy-5-phenyl-2-methyloxazoline | MeI | LDA | THF | -78 | >98 | [7] |

| (4S,5S)-4-Methoxy-5-phenyl-2-methyloxazoline | n-BuI | LDA | THF | -78 | >98 | [7] |

| (4S)-4-Isopropyl-2-methyloxazoline | BnBr | s-BuLi | THF/HMPA | -100 | 95 | [7] |

Materials:

-

(4S,5S)-4-Methoxy-5-phenyl-2-methyloxazoline (1.0 mmol)

-

Lithium diisopropylamide (LDA) (1.1 mmol) in THF

-

Methyl iodide (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A solution of the chiral oxazoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

LDA solution is added dropwise, and the mixture is stirred for 30 minutes to ensure complete formation of the aza-enolate.

-

Methyl iodide is added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The diastereomeric excess of the crude product can be determined by ¹H NMR or GC analysis.

-

The product is purified by flash column chromatography.

Asymmetric Aldol Reactions

Chiral oxazolines can be used to control the stereochemistry of aldol reactions. The N-acyl derivatives of chiral oxazolines can be converted to their corresponding boron or titanium enolates, which then react with aldehydes in a highly diastereoselective manner. The stereochemical outcome is dictated by the chelated transition state, where the substituent on the oxazoline auxiliary directs the facial selectivity of the aldehyde addition.[8]

Table 2: Diastereoselective Aldol Reactions using Chiral Oxazoline Auxiliaries

| N-Acyl Oxazoline | Aldehyde | Reagent | Solvent | Temp (°C) | Diastereomeric Ratio | Reference |

| N-Propionyl-(4S)-4-isopropyl-2-oxazoline | Isobutyraldehyde | Bu₂BOTf, Et₃N | CH₂Cl₂ | -78 to 0 | 99:1 | [8] |

| N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazoline | Benzaldehyde | TiCl₄, (-)-Sparteine | CH₂Cl₂ | -78 | 98:2 | [9] |

Materials:

-

N-Propionyl-(4S)-4-isopropyl-2-oxazoline (1.0 mmol)

-

Dibutylboron triflate (Bu₂BOTf) (1.2 mmol)

-

Triethylamine (Et₃N) (1.3 mmol)

-

Isobutyraldehyde (1.1 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of the N-propionyl oxazoline in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

-

Triethylamine is added, followed by the dropwise addition of dibutylboron triflate. The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to ensure complete enolate formation.

-

The reaction is re-cooled to -78 °C, and a solution of isobutyraldehyde in CH₂Cl₂ is added dropwise.

-

The reaction is stirred at -78 °C for 1-2 hours, then at 0 °C for an additional hour.

-

The reaction is quenched by the addition of a pH 7 phosphate buffer.

-

The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

The aldol adduct is purified by flash chromatography.

Asymmetric Diels-Alder Reactions

Chiral oxazolines can be incorporated into dienophiles to control the facial selectivity of Diels-Alder reactions.[10][11] The oxazoline auxiliary, often in conjunction with a Lewis acid catalyst, effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition. Copper(II)-bis(oxazoline) complexes are particularly effective catalysts for this transformation.[10]

Table 3: Asymmetric Diels-Alder Reactions with Oxazoline-Containing Dienophiles

| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | endo:exo | ee (%) | Reference |

| N-Acryloyl-(4S)-4-tert-butyl-2-oxazoline | Cyclopentadiene | Cu(OTf)₂-(S,S)-t-Bu-box | CH₂Cl₂ | -78 | 98:2 | 98 | [12] |

| N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazoline | Isoprene | Et₂AlCl | CH₂Cl₂ | -78 | 95:5 | 94 | [13] |

Asymmetric Conjugate Additions

Chiral α,β-unsaturated oxazolines can undergo diastereoselective conjugate addition of nucleophiles, such as organocuprates.[14][15] The chiral auxiliary directs the addition of the nucleophile to one of the prochiral faces of the β-carbon.

Table 4: Diastereoselective Conjugate Addition to Chiral α,β-Unsaturated Oxazolines

| α,β-Unsaturated Oxazoline | Organocuprate | Solvent | Temp (°C) | Diastereomeric Excess (de, %) | Reference |

| (E)-N-Crotonyl-(4S)-4-isopropyl-2-oxazoline | Me₂CuLi | Et₂O | -78 | 95 | [16] |

| (E)-N-Cinnamoyl-(4S,5S)-4,5-diphenyl-2-oxazoline | Bu₂CuLi | THF | -78 | >98 | [16] |

Cleavage of the Oxazoline Auxiliary

After the desired stereocenter(s) have been established, the oxazoline auxiliary must be removed to yield the final product. Several methods are available for the cleavage of the oxazoline ring, allowing for the isolation of various functional groups.

Acidic Hydrolysis to Carboxylic Acids

Treatment with aqueous acid (e.g., HCl or H₂SO₄) hydrolyzes the oxazoline to the corresponding carboxylic acid and the protonated amino alcohol, which can often be recovered and recycled.

Materials:

-

2-Substituted chiral oxazoline (1.0 mmol)

-

Aqueous hydrochloric acid (e.g., 3-6 M)

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

The oxazoline is dissolved in a suitable solvent or heated directly with aqueous acid.

-

The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the mixture is diluted with water and extracted with an organic solvent like diethyl ether to isolate the carboxylic acid.

-

The aqueous layer, containing the protonated amino alcohol, can be basified and extracted to recover the chiral auxiliary.

-

The organic extracts containing the carboxylic acid are dried and concentrated. The product can be further purified by crystallization or chromatography.

Reduction to Alcohols